3,5,6-Trimethylquinolin-8-amine
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Overview
Description
3,5,6-Trimethylquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trimethylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acids such as stannic chloride or indium chloride . This method allows for the formation of quinoline-8-amines under aerobic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves transition-metal catalyzed synthetic methodologies. These methods are efficient and versatile, allowing for the production of a wide range of quinoline derivatives with various substituents .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trimethylquinolin-8-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinoline ring.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce various substituents to the quinoline ring, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include stannic chloride, indium chloride, and other transition metal catalysts. The reactions are typically carried out under aerobic conditions, with specific temperatures and solvents depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3,5,6-Trimethylquinolin-8-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: They are used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication in microorganisms. This makes them effective as antimicrobial and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5,6-Trimethylquinolin-8-amine include other quinoline derivatives such as quinoxalines and methylquinoxalines .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can result in unique biological activities and chemical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
3376-14-5 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,5,6-trimethylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-10-9(3)8(2)5-11(13)12(10)14-6-7/h4-6H,13H2,1-3H3 |
InChI Key |
PZUAKALSMJGTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2N=C1)N)C)C |
Origin of Product |
United States |
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